

# "Toddalolactone 3'-O-methyl ether" CAS number and chemical identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Toddalolactone 3'-O-methyl ether

Cat. No.: B12301950

[Get Quote](#)

## An In-Depth Technical Guide to Toddalolactone 3'-O-methyl ether

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Toddalolactone 3'-O-methyl ether**, a naturally occurring prenylated coumarin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and biological activities. Detailed information on its isolation from natural sources, while a specific synthetic protocol remains to be fully elucidated in the public domain, is discussed alongside spectroscopic data for its characterization. Furthermore, this guide explores its potential anti-inflammatory and phosphodiesterase-4 (PDE4) inhibitory activities, drawing on data from related compounds to highlight its promise in drug discovery and development.

### Chemical Identity and Physicochemical Properties

**Toddalolactone 3'-O-methyl ether** is chemically known as (+)-6-(2-hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin. It is a derivative of toddalolactone, distinguished by the methylation of the 3'-hydroxyl group.

Table 1: Chemical Identifiers for **Toddalolactone 3'-O-methyl ether**

Identifier	Value
CAS Number	143614-35-1[1]
Molecular Formula	C <sub>17</sub> H <sub>22</sub> O <sub>6</sub> [1]
Molecular Weight	322.35 g/mol [1]
IUPAC Name	6-[(2R)-2-hydroxy-3-methoxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[2]
Synonyms	(+)-6-(2-Hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin

Table 2: Physicochemical Properties of **Toddalolactone 3'-O-methyl ether**

Property	Value
Appearance	White solid (presumed)
Solubility	Soluble in DMSO[3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3]

## Biological Activity and Potential Therapeutic Applications

While specific quantitative bioactivity data for **Toddalolactone 3'-O-methyl ether** is limited in publicly available literature, the biological activities of structurally related coumarins isolated from *Toddalia asiatica* provide strong indications of its potential therapeutic value.

### Anti-inflammatory Activity

Coumarins from *Toddalia asiatica* have demonstrated significant anti-inflammatory properties[4]. The mechanism of action for many coumarins involves the modulation of key inflammatory pathways. For instance, 6,7-dimethoxy-4-methylcoumarin has been shown to suppress the expression of pro-inflammatory mediators by inactivating the NF-κB and MAPK signaling pathways in LPS-induced RAW 264.7 cells[5]. Similarly, 6-methylcoumarin inhibits

inflammation by regulating these same pathways[6]. It is plausible that **Toddalolactone 3'-O-methyl ether** exerts its anti-inflammatory effects through a similar mechanism.

## Phosphodiesterase-4 (PDE4) Inhibition

Several prenylated coumarins from *Toddalia asiatica* have been identified as potent inhibitors of phosphodiesterase-4 (PDE4)[5]. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines. The inhibitory activity of these coumarins suggests that **Toddalolactone 3'-O-methyl ether** may also function as a PDE4 inhibitor, a therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[7]. For example, 6-hydroxy-5,7-dimethoxy-flavone, a compound with a similar substitution pattern, has been shown to suppress the neutrophil respiratory burst via selective PDE4 inhibition[8].

Table 3: PDE4 Inhibitory Activity of Selected Coumarins from *Toddalia asiatica*

Compound	IC <sub>50</sub> (μM)
Toddacoumalone	0.14
Rolipram (Positive Control)	0.59
Compound 3	< 10
Compound 8	< 10
Compound 10	< 10
Compound 11	< 10
Compound 12	< 10
Compound 13	< 10
Compound 17	< 10
Compound 21	< 10

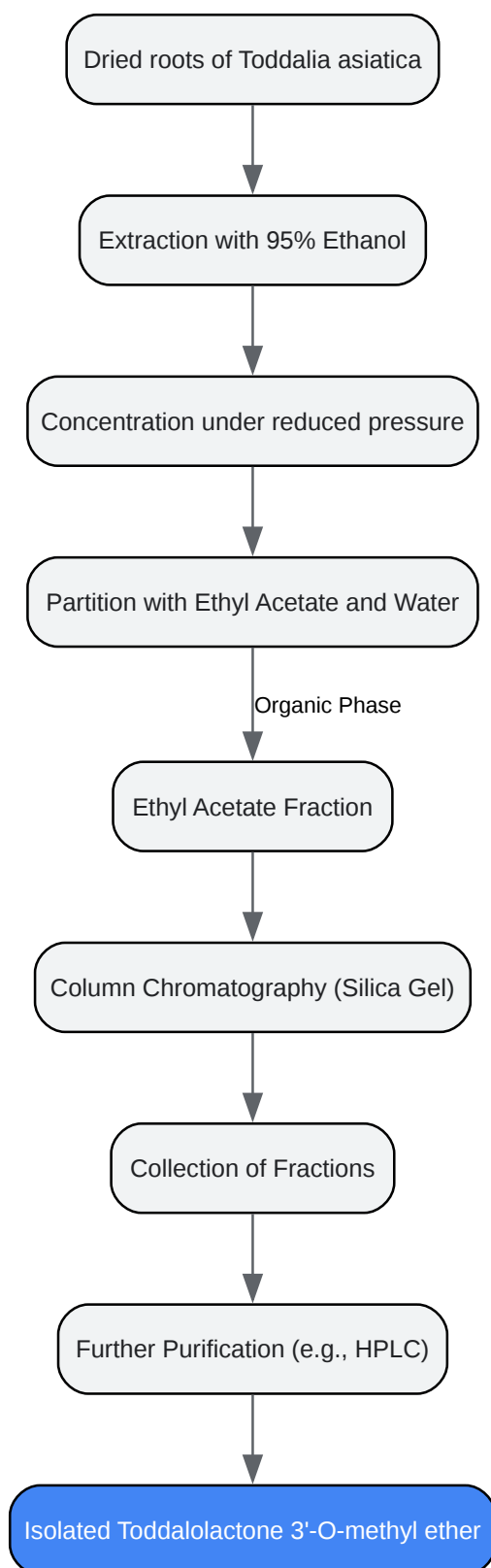
Data extracted from a study on prenylated coumarins from *Toddalia asiatica* as natural phosphodiesterase-4 inhibitors.[5]

# Experimental Protocols

## Isolation from Natural Sources

**Toddalolactone 3'-O-methyl ether** is a natural product found in the plant *Toddalia asiatica* (L.) Lam. (Rutaceae)[9]. While a specific, detailed protocol for the isolation of this particular compound is not readily available, a general procedure for the fractionation of the ethanolic extract of the roots of *Toddalia asiatica* can be described as follows:

Experimental Workflow: Isolation of Prenylated Coumarins



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of prenylated coumarins from *Toddalia asiatica*.

The dried and powdered roots of *Toddalia asiatica* are typically extracted with a solvent such as 95% ethanol. The resulting extract is then concentrated under reduced pressure. The concentrated extract is suspended in water and partitioned with a solvent of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which is rich in coumarins, is then subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate). Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure **Toddalolactone 3'-O-methyl ether**.

## Synthesis

A specific, detailed synthetic protocol for **Toddalolactone 3'-O-methyl ether** is not available in the current literature. However, general methods for the synthesis of coumarin derivatives, such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, are well-established[10][11]. The synthesis of 4-methylcoumarins, for instance, can be achieved through the Pechmann condensation of phenols with ethyl acetoacetate using an acid catalyst[11]. The synthesis of a complex molecule like **Toddalolactone 3'-O-methyl ether** would likely involve a multi-step process, starting with a suitably substituted phenol and building the prenyl side chain with the desired stereochemistry.

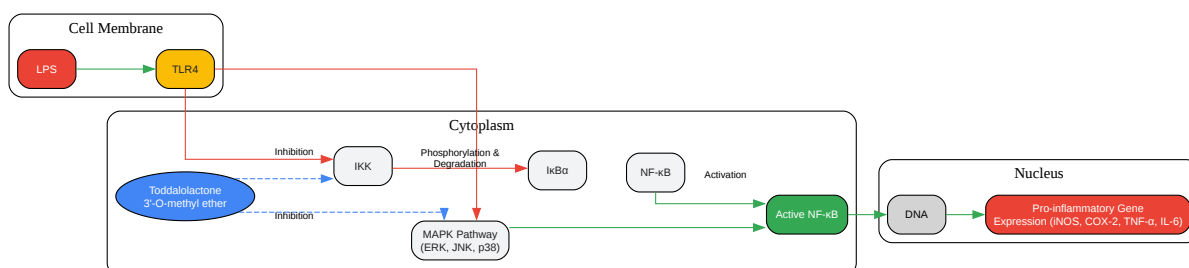
## Spectroscopic Data for Characterization

While a complete set of raw spectroscopic data for **Toddalolactone 3'-O-methyl ether** is not publicly available, information from related compounds and mentions in the literature can provide an expected spectroscopic profile.

Table 4: Expected Spectroscopic Data for **Toddalolactone 3'-O-methyl ether**

Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to aromatic protons of the coumarin core, methoxy groups, and protons of the 2-hydroxy-3-methoxy-3-methylbutyl side chain. The stereochemistry at the C-2' position influences the chemical shifts and coupling constants of the side chain protons.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon of the lactone, aromatic carbons, methoxy carbons, and carbons of the aliphatic side chain.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of 322.35. Fragmentation patterns would likely involve cleavage of the side chain.
Infrared (IR) Spectroscopy	Characteristic absorption bands for a hydroxyl group (O-H stretch), a lactone carbonyl group (C=O stretch), aromatic C=C stretching, and C-O stretching of the ether and methoxy groups.

### Signaling Pathway: Potential Anti-inflammatory Mechanism of Coumarins



[Click to download full resolution via product page](#)

Caption: Postulated anti-inflammatory signaling pathway modulated by coumarins like **Toddalolactone 3'-O-methyl ether**.

## Conclusion

**Toddalolactone 3'-O-methyl ether** represents a promising natural product with potential for development as an anti-inflammatory and PDE4 inhibitory agent. While further research is required to fully elucidate its specific biological activities, synthesis, and mechanism of action, the information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential. The structural similarity to other bioactive coumarins from *Toddalia asiatica* strongly suggests that **Toddalolactone 3'-O-methyl ether** warrants more in-depth investigation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. d-nb.info [d-nb.info]
- 2. (+)-6-(2-Hydroxy-3-methoxy-3-methylbutyl | C<sub>17</sub>H<sub>22</sub>O<sub>6</sub> | CID 101628130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-6-(2-Hydroxy-3-methoxy-3-methylbutyl | TargetMol [targetmol.com]
- 4. rsc.org [rsc.org]
- 5. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-Hydroxy-5,7-dimethoxy-flavone suppresses the neutrophil respiratory burst via selective PDE4 inhibition to ameliorate acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Toddalolactone 3'-O-methyl ether" CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12301950#toddalolactone-3-o-methyl-ether-cas-number-and-chemical-identifiers]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)